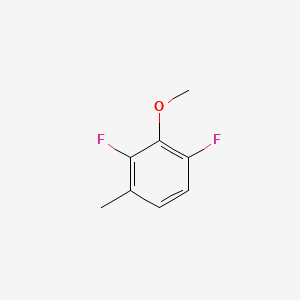

2,6-Difluoro-3-methylanisole

Beschreibung

Research Significance of Difluorinated Anisole (B1667542) Derivatives

The introduction of fluorine into an organic molecule, such as an anisole, imparts unique characteristics due to fluorine's high electronegativity and small size. numberanalytics.comtandfonline.com These modifications are highly sought after in drug discovery and development for several key reasons:

Metabolic Stability: Fluorine can be used to block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life. researchgate.net

Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability and membrane permeability. tandfonline.com

Binding Affinity: Fluorine atoms can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. researchgate.nettandfonline.com The difluoromethyl group (CF2H), for instance, is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. acs.org

Difluorinated anisole derivatives are particularly valuable. The anisole structure is a common scaffold in biologically active compounds, and the presence of two fluorine atoms can fine-tune the electronic properties of the aromatic ring, influencing its reactivity in subsequent synthetic steps. nih.gov This makes them important intermediates in the synthesis of complex pharmaceuticals and agrochemicals. For example, studies on difluoromethyl anisoles have explored how their lipophilicity and hydrogen-bonding capabilities can be modulated, which is crucial for designing molecules with specific drug-like properties. nih.govacs.org

Overview of Scholarly Investigations Pertaining to 2,6-Difluoro-3-methylanisole

Direct scholarly publications focusing exclusively on this compound are not extensive; however, its importance is evident from its availability from chemical suppliers specializing in research and development chemicals. scbt.comsigmaaldrich.comaksci.com This indicates its primary role as a specialized building block or intermediate for the synthesis of more complex, high-value molecules in various research applications. sigmaaldrich.com

The specific arrangement of substituents on the aromatic ring—two fluorine atoms ortho to the methoxy (B1213986) group and a methyl group—provides a unique chemical entity for researchers. This substitution pattern can direct further chemical modifications to specific positions on the ring, a key strategy in multi-step organic synthesis. While detailed reaction mechanisms involving this specific compound are not widely published, it is structurally related to other substituted anisoles that are actively studied for applications in catalysis and materials science. rsc.org

Below is a table summarizing the known physical and chemical properties of this compound, compiled from chemical supplier data.

| Property | Value | Source |

|---|---|---|

| CAS Number | 261763-33-1 | scbt.com |

| Molecular Formula | C₈H₈F₂O | scbt.com |

| Molecular Weight | 158.15 g/mol | scbt.com |

| IUPAC Name | 1,3-difluoro-2-methoxy-4-methylbenzene | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.comfluorochem.co.uk |

| Boiling Point | 53 °C at 127.4 °F | aksci.com |

Historical Trajectories and Current Landscape of Fluoroaromatic Research

The study of fluoroaromatic compounds is built upon centuries of chemical discovery. The journey began long before fluorine was isolated, with the use of the mineral fluorspar (calcium fluoride) as a flux in metallurgy described as early as the 16th century. numberanalytics.com The historical development of organofluorine chemistry has been marked by several key milestones that have enabled the synthesis and study of compounds like this compound.

The current landscape of fluoroaromatic research is vibrant, with a focus on developing more efficient, selective, and sustainable fluorination methods. numberanalytics.com There is a significant emphasis on "late-stage fluorination," where fluorine is introduced at the final steps of a synthesis, allowing for the rapid creation of diverse compound libraries for drug screening. nih.gov Modern electrophilic fluorinating agents, such as Selectfluor, have become standard laboratory tools due to their stability and ease of handling, a stark contrast to the hazardous reagents of the past. beilstein-journals.org Furthermore, new frontiers are being explored, including electrochemical fluorination and the catalytic C-H functionalization of aromatic rings, which promise to make the synthesis of complex fluoroaromatics more straightforward and environmentally friendly. numberanalytics.com

The following table highlights some of the pivotal moments in the history of fluorine and fluoroaromatic chemistry.

| Date | Discovery/Development | Significance | Source |

|---|---|---|---|

| 16th Century | Use of fluorspar (calcium fluoride) as a flux | First recorded use of a fluorine-containing mineral. | numberanalytics.com |

| 1862 | First synthesis of an organofluorine compound by halogen exchange | Alexander Borodin demonstrates a key reaction still used in industry today. | nih.gov |

| 1886 | Isolation of elemental fluorine by Henri Moissan | Paved the way for systematic organofluorine chemistry research. | numberanalytics.comnumberanalytics.comnih.gov |

| 1940s | Development of fluoropolymers (e.g., Teflon) | Driven by WWII needs, this revolutionized materials science. | nih.govnumberanalytics.com |

| 1980s | Introduction of modern N-F fluorinating agents (e.g., Selectfluor) | Provided safer and more selective methods for electrophilic fluorination. | numberanalytics.combeilstein-journals.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-difluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVHZEAOMNTVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378902 | |

| Record name | 2,6-Difluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-33-1 | |

| Record name | 1,3-Difluoro-2-methoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2,6 Difluoro 3 Methylanisole

Regioselective Synthesis Strategies

The primary challenge in the synthesis of 2,6-difluoro-3-methylanisole lies in the selective introduction of two fluorine atoms at the ortho-positions to the methoxy (B1213986) group, while also contending with the directing effects of the methyl group. Various synthetic approaches have been developed to address this challenge, ranging from classical electrophilic and nucleophilic aromatic substitution reactions to modern transition-metal-catalyzed C-H functionalization and chemoenzymatic methods.

Electrophilic Fluorination and Halogenation Approaches

Direct electrophilic fluorination of 3-methylanisole (B1663972) to regioselectively install two fluorine atoms at the 2 and 6 positions is a challenging transformation. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This would likely lead to a mixture of fluorinated products.

A more controlled approach involves a multi-step sequence starting with a halogenation reaction. For instance, the selective introduction of other halogens, such as chlorine or bromine, at the 2 and 6 positions of 3-methylanisole can be achieved with greater control. These dihalogenated intermediates can then potentially undergo a halogen exchange (Halex) reaction to introduce the fluorine atoms.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com While direct difluorination is challenging, these reagents are effective for the fluorination of a wide range of aromatic and heterocyclic compounds. mdpi.com The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

| Reagent Class | Specific Reagent | Application |

| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | Effective for fluorination of various nucleophiles. wikipedia.org |

| N-Fluoropyridinium Salts | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Used in the synthesis of fluorinated heterocycles. |

| Quinuclidine-based | Selectfluor® | A powerful and widely used electrophilic fluorinating agent. mdpi.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of this compound, provided a suitable precursor with leaving groups at the 2 and 6 positions is available. A plausible synthetic route would commence with a starting material such as 2,6-dichloro-3-methylanisole or 2,6-dibromo-3-methylanisole. The electron-withdrawing nature of the halogen atoms activates the aromatic ring towards nucleophilic attack by a fluoride source.

The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. The choice of fluoride source is also critical, with common reagents including potassium fluoride (KF) and cesium fluoride (CsF), often used in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion.

A similar strategy has been described for the preparation of 2,6-difluoroaniline from 1,3,5-trichlorobenzene, which involves a KF exchange reaction followed by other transformations. researchgate.net This highlights the feasibility of using halogen exchange reactions for the introduction of fluorine into an aromatic ring.

Catalytic Cross-Coupling Reactions Involving Anisole (B1667542) Scaffolds

In recent years, palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto aromatic rings, including fluorine. springernature.com While direct double C-H fluorination of 3-methylanisole at the 2 and 6 positions remains a significant challenge, related palladium-catalyzed methodologies offer potential synthetic routes.

One approach could involve a directed C-H activation strategy, where a directing group is temporarily installed on the anisole scaffold to guide the palladium catalyst to the desired ortho positions. However, for a simple substrate like 3-methylanisole, a non-directed approach would be more desirable. Recent advancements have described palladium-catalyzed C-H fluorination of arenes using electrophilic fluorinating reagents, where a reactive transition-metal-fluoride electrophile is generated in situ. springernature.com

Another strategy involves the palladium-catalyzed meta-C-H arylation of anisole derivatives, which demonstrates the ability to control regioselectivity in C-H functionalization of this scaffold. chemrxiv.org While this is an arylation reaction, it showcases the potential for developing catalytic systems for other C-H functionalizations, including fluorination.

| Catalyst System | Reaction Type | Substrate | Key Features |

| Doubly cationic, NHC-ligated palladium | C-H Fluorination | Unreactive arenes | Catalyzes fluorination with electrophilic fluorinating reagents. springernature.com |

| Palladium(II) with terpyridine and 2-chlorophenanthroline | C-H Fluorination | Broad range of arenes | Effective for fluorinating drug-like molecules. springernature.com |

| Palladium/Norbornene with an S,O-ligand | meta-C-H Arylation | Aryl ethers | Achieves non-conventional site-selectivity. chemrxiv.org |

Scandium(III) catalysis is an emerging field in organic synthesis, with scandium(III) triflate (Sc(OTf)₃) being a particularly versatile Lewis acid catalyst. oakwoodchemical.comsigmaaldrich.com It has been shown to catalyze a variety of reactions, including Friedel-Crafts alkylations and aromatic nitrations. rsc.orgnih.gov

While scandium-catalyzed C-H fluorination is not yet a well-established methodology, the ability of scandium catalysts to promote the functionalization of aromatic compounds suggests potential for future developments in this area. For example, scandium(III) triflate has been used to catalyze the reductive Friedel-Crafts benzylation of aromatic compounds. rsc.org Research in this area is ongoing, and the development of scandium-based catalysts for direct C-H fluorination could provide a novel and efficient route to compounds like this compound.

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. While there are no specific reports on the chemoenzymatic synthesis of this compound, related methodologies suggest its potential feasibility.

One possible approach involves the use of cytochrome P450 monooxygenases, which are known to catalyze the hydroxylation of aromatic compounds. researchgate.net A suitably engineered P450 enzyme could potentially hydroxylate 3-methylanisole at the 2 and 6 positions. The resulting dihydroxyanisole could then be chemically converted to the difluoro derivative.

Another strategy involves the use of lipases for the kinetic resolution of fluorinated intermediates. Lipases are widely used for the enantioselective acylation or hydrolysis of alcohols and esters. nih.govresearchgate.netnih.govkorea.ac.kr If a racemic fluorinated precursor to this compound were synthesized, a lipase could be employed to resolve the enantiomers, which can be crucial for the biological activity of the final product.

| Enzyme Class | Reaction Type | Application |

| Cytochrome P450 Monooxygenases | Aromatic Hydroxylation | Potential for regioselective hydroxylation of 3-methylanisole. researchgate.net |

| Lipases | Kinetic Resolution | Enantioselective synthesis of fluorinated β-amino acids and propargyl alcohols. nih.govresearchgate.netkorea.ac.kr |

Electrochemical Synthetic Routes for Fluoroaromatics

Electrochemical partial fluorination (ECF) represents a significant advancement in the synthesis of fluoroaromatic compounds, offering a safer and more selective alternative to traditional chemical fluorination methods that often employ hazardous reagents like elemental fluorine. nih.gov This technique allows for the direct introduction of fluorine atoms into aromatic molecules in a single, controlled step. nih.gov

The effectiveness of selective electrochemical fluorination hinges on several key factors, including the choice of supporting fluoride salt, the electrolytic solvent, and the anode material. rsc.org By carefully controlling the electrolysis conditions, such as maintaining a constant current or potential slightly above the substrate's oxidation potential, regioselective fluorination can be achieved. rsc.org Ionic liquids, such as those based on triethylamine trihydrofluoride (Et₃N·3HF), have emerged as effective electrolytes and fluorine sources for these transformations. rsc.org

While direct electrochemical fluorination of 3-methylanisole to produce this compound is not explicitly detailed in readily available literature, the general principles of ECF are applicable. The process involves the anodic oxidation of the aromatic substrate in the presence of a fluoride ion source. This method avoids the high toxicity and handling difficulties associated with reagents like hydrofluoric acid (HF). cardiff.ac.uk For aromatic compounds, ECF can provide mono- or difluorinated products, with the selectivity depending on the reaction parameters. rsc.org Flow electrochemistry further enhances the safety and scalability of this method by allowing for the uninterrupted generation and immediate use of reactive species, minimizing risks associated with toxic and unstable intermediates. cardiff.ac.uk

Precursor Design and Chemical Derivatization

The synthesis of this compound can be envisioned starting from its non-fluorinated precursor, 3-methylanisole. Direct fluorination of activated aromatic rings like anisole derivatives is a primary strategy for introducing fluorine atoms. The methoxy group in 3-methylanisole is an ortho-, para-directing group, which would typically favor fluorination at the 2-, 4-, and 6-positions.

A plausible synthetic route involves the electrophilic fluorination of 3-methylanisole using a suitable fluorinating agent. Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of electron-rich aromatic compounds. mdpi.com The reaction, typically carried out in a polar solvent like acetonitrile, introduces fluorine atoms onto the aromatic ring. Due to the directing effects of the methoxy and methyl groups, a mixture of fluorinated isomers is expected. Achieving selective difluorination at the 2- and 6-positions would require careful optimization of reaction conditions, including temperature, stoichiometry, and choice of fluorinating agent.

| Starting Material | Reagent | Potential Product | Synthesis Type |

| 3-Methylanisole | Electrophilic Fluorinating Agent (e.g., Selectfluor®) | This compound (and isomers) | Electrophilic Aromatic Substitution |

Detailed experimental procedures for the selective synthesis of this compound from 3-methylanisole are not extensively documented, indicating a potential challenge in controlling the regioselectivity of the fluorination process. Alternative multi-step pathways, potentially involving blocking groups or starting from more complex precursors, might be required to achieve the desired substitution pattern with high purity.

The this compound scaffold can be chemically modified to produce a variety of functionalized derivatives, which serve as valuable building blocks in organic synthesis.

Aldehydes (2,6-Difluoro-3-methylbenzaldehyde): The synthesis of the corresponding aldehyde can be achieved through oxidation of the benzylic methyl group. A common strategy involves a two-step process: initial free-radical halogenation of the methyl group, followed by hydrolysis. For instance, benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) would yield the benzyl bromide. Subsequent hydrolysis, for example, using the Sommelet reaction or treatment with sodium bicarbonate in DMSO, would furnish the desired 2,6-difluoro-3-methylbenzaldehyde. Direct formylation methods on the aromatic ring are also known but can be limited by regioselectivity. thieme-connect.de

Phenols (2,6-Difluoro-3-methylphenol): The phenolic derivative is obtained via demethylation of the anisole's methoxy group. This is a standard transformation in organic synthesis, typically accomplished by treatment with strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures. Other reagents such as hydrobromic acid (HBr) or lithium iodide (LiI) can also be employed.

Benzyl Halides (2,6-Difluoro-3-methylbenzyl halide): The benzylic methyl group can be halogenated to produce benzyl halides. Free-radical bromination is selectively achieved using NBS and a radical initiator or under photochemical conditions. gla.ac.uk This reaction is typically performed in a non-polar solvent like carbon tetrachloride. mdma.ch Similarly, benzylic chlorination can be carried out using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). These benzyl halides are versatile intermediates for further functionalization. nih.gov

| Derivative Type | Functional Group | Synthetic Method | Key Reagents |

| Aldehyde | -CHO | Oxidation of methyl group (via halogenation) | NBS/AIBN, then hydrolysis |

| Phenol | -OH | Demethylation of methoxy group | BBr₃, HBr, or LiI |

| Benzyl Halide | -CH₂X (X=Br, Cl) | Free-radical benzylic halogenation | NBS or NCS, radical initiator |

Arynes are highly reactive intermediates that are valuable in the construction of complex aromatic systems through cycloaddition and annulation reactions. This compound is a potential precursor for the generation of a substituted benzyne, specifically 2-fluoro-3-methoxy-6-methylbenzyne.

The formation of the aryne can be initiated by treating the difluoroaromatic compound with a strong base, such as lithium diisopropylamide (LDA). The base abstracts the proton ortho to one of the fluorine atoms (at the C-5 position), followed by the elimination of lithium fluoride to generate the aryne triple bond.

Once formed, this reactive aryne intermediate can be trapped in situ with various reagents to form annulated products.

[4+2] Cycloaddition: In the presence of a diene, such as furan or cyclopentadiene, the aryne can undergo a Diels-Alder type reaction to form bicyclic adducts.

[3+2] Cycloaddition: Arynes can also react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings fused to the aromatic core. researchgate.net

[2+2+2] Cycloaddition: In transition-metal-catalyzed reactions, arynes can undergo [2+2+2] cycloadditions with alkynes to form substituted naphthalene derivatives. nih.gov

These aryne-mediated annulations provide a powerful method for rapidly increasing molecular complexity and accessing unique polycyclic aromatic and heteroaromatic structures from fluorinated anisole precursors.

Chemical Reactivity and Mechanistic Elucidation of 2,6 Difluoro 3 Methylanisole

Aromatic Substitution Reactions

Aromatic substitution reactions on the 2,6-difluoro-3-methylanisole ring are governed by the combined electronic and steric effects of its substituents. The methoxy (B1213986) (-OCH₃), methyl (-CH₃), and fluorine (-F) groups exert competing influences on the electron density of the aromatic ring, which determines the regiochemical outcome of both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution: Regiochemical Control and Electronic Effects

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. princeton.edu The substituents on the ring determine its reactivity and the position of the incoming electrophile. unizin.orglibretexts.org

Activating/Deactivating Effects: The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the ring via resonance (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect). minia.edu.eg The methyl group (-CH₃) is a weak activating group, donating electron density primarily through an inductive effect (+I) and hyperconjugation. minia.edu.eg Conversely, fluorine atoms are deactivating groups. libretexts.org They strongly withdraw electron density by induction (-I effect), which overrides their weaker electron-donating resonance effect (+R effect). youtube.com In this compound, the powerful activation by the methoxy group is tempered by the deactivating effect of the two fluorine atoms, making the ring less reactive than anisole (B1667542) but likely more reactive than difluorobenzene.

Directing Effects: All three types of substituents—alkoxy, alkyl, and halogens—are ortho-, para-directors. unizin.orgminia.edu.eg This is because they can stabilize the positive charge of the intermediate carbocation (the arenium ion) through resonance or induction when the electrophile adds to the ortho or para positions. lumenlearning.comlibretexts.org

For this compound, the potential sites for electrophilic attack are C4 and C5.

Attack at C4: This position is para to the strongly activating methoxy group and ortho to the weakly activating methyl group. It is also meta to one fluorine and ortho to the other. The directing effects of the -OCH₃ and -CH₃ groups strongly favor this position.

Attack at C5: This position is meta to the methoxy group, meta to the methyl group, and ortho to a fluorine atom. Generally, meta-directing groups are strongly deactivating. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OCH₃ (at C1) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -F (at C2, C6) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -CH₃ (at C3) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution: Reactivity Profiles and Fluorine Lability

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgnih.gov

Reactivity Profile: The two fluorine atoms in this compound are potent electron-withdrawing groups, making the ring susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is typically the nucleophile's attack on the ring, which is accelerated by fluorine's high electronegativity. youtube.comresearchgate.net The methoxy and methyl groups, being electron-donating, slightly reduce the ring's electrophilicity and thus deactivate it towards SNAr compared to a molecule like 1,3-difluorobenzene.

Fluorine Lability: The two fluorine atoms are in non-equivalent positions.

F at C2: This fluorine is ortho to the methoxy group and meta to the methyl group.

F at C6: This fluorine is also ortho to the methoxy group and meta to the methyl group.

Catalysis and Organometallic Reactions

The C-H bonds and the substituted aromatic system of this compound present opportunities for various transition-metal-catalyzed transformations.

Detailed Mechanistic Studies of C-H Activation (e.g., Deuterium-Labeling, Kinetic Isotope Effects)

While specific C-H activation studies on this compound are not documented, the principles of C-H functionalization can be applied to predict its behavior. umich.edumdpi.com C-H activation typically involves a transition metal catalyst that selectively cleaves a C-H bond to form a metal-carbon bond, enabling further functionalization. hilarispublisher.com

The molecule possesses several types of C-H bonds:

Aromatic C-H bonds at C4 and C5.

Methyl C-H bonds on the anisole's methoxy group.

Methyl C-H bonds on the C3-methyl group.

Predicted Site of Activation: Transition metal-catalyzed C-H activation is often guided by directing groups. The oxygen atom of the methoxy group is a potent directing group, capable of coordinating to a metal center and directing activation to the ortho C-H bonds. In this molecule, both ortho positions (C2 and C6) are blocked by fluorine atoms. Therefore, directed C-H activation at these positions is unlikely. Activation of the aromatic C-H bonds at C4 and C5 would likely proceed through a non-directed pathway. The C-H bond at C4 is electronically richer due to the influence of the methoxy and methyl groups, making it a potential site for electrophilic C-H activation pathways. The C-H bonds of the 3-methyl group are benzylic-like and could be targets for radical-based or oxidative addition pathways. researchgate.net

Mechanistic Tools: To study such a reaction, researchers would employ techniques like deuterium-labeling. For instance, reacting a deuterated version of the substrate (e.g., with a -CD₃ group) and observing the reaction rate compared to the non-deuterated version would reveal the kinetic isotope effect (KIE). researchgate.net A significant primary KIE (kH/kD > 2) would suggest that the C-H bond cleavage is part of the rate-determining step of the reaction. researchgate.net

Catalytic Cycle Investigations for Novel Transformations

Given the structure, this compound could be a substrate in catalytic cycles for cross-coupling reactions. For example, if a C-H bond is activated (e.g., at C4) by a palladium catalyst, it could enter a catalytic cycle for arylation, alkenylation, or other bond formations.

A hypothetical catalytic cycle for a Pd-catalyzed C-H arylation at the C4 position might involve:

C-H Activation: A Pd(II) catalyst coordinates to the anisole and activates the C4-H bond, forming a palladacycle intermediate and releasing an acid.

Oxidative Addition: An aryl halide (Ar-X) adds to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the anisole moiety couple, forming the C-C bond and regenerating a Pd(II) species.

Catalyst Regeneration: The Pd(II) catalyst is regenerated, ready to start another cycle.

Investigating such a cycle would involve identifying and characterizing intermediates, studying reaction kinetics, and performing computational modeling to understand the energy profile of each step.

Complexation Behavior (e.g., Carbene Adducts)

The electron-rich aromatic ring and the lone pairs on the methoxy oxygen allow this compound to act as a ligand in organometallic chemistry. It can coordinate to a metal center through its π-system, forming an η⁶-arene complex, or through the oxygen atom. nih.gov

The formation of a direct carbene adduct with the aromatic ring of this compound is not a typical reaction. More commonly, a metal-carbene complex would be used as a reagent to react with the anisole derivative. For example, a Fischer carbene, which is electrophilic at the carbene carbon, could potentially react with the electron-rich C4 position of the anisole ring in a reaction akin to a Friedel-Crafts acylation. wikipedia.org Alternatively, the molecule could be a precursor to a ligand, such as an N-heterocyclic carbene (NHC), where the anisole moiety is a substituent on the NHC ring, influencing the electronic properties of the resulting organometallic complex. researchgate.netnih.gov

Oxidation and Reduction Chemistry

The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring of this compound, along with a methyl group, creates a complex electronic environment that dictates its susceptibility to oxidative and reductive transformations.

Oxidative Degradation Pathways in Environmental Systems

Detailed experimental studies on the specific oxidative degradation pathways of this compound in environmental systems are not extensively documented in publicly available literature. However, the environmental fate of fluorinated aromatic compounds is generally characterized by high persistence. The strong carbon-fluorine (C-F) bond is resistant to cleavage by many common environmental oxidants.

In environmental matrices, the primary oxidative species are hydroxyl radicals (•OH), which are highly reactive and non-selective. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from substituent groups. For this compound, potential initial steps in its atmospheric degradation would involve:

Hydroxyl Radical Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. The positions of addition will be influenced by the directing effects of the substituents. The methoxy group is strongly activating and ortho-, para-directing, while the fluorine atoms are deactivating but ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The interplay of these effects would lead to a mixture of isomeric adducts. Subsequent reactions of these radicals with oxygen can lead to ring-opening and the formation of smaller, oxygenated products.

Hydrogen Abstraction: Hydroxyl radicals can abstract a hydrogen atom from the methyl or methoxy groups. Abstraction from the methoxy group is generally more favorable. The resulting carbon-centered radicals would then react with molecular oxygen to form peroxy radicals, initiating a cascade of reactions leading to the formation of aldehydes, carboxylic acids, and ultimately, carbon dioxide.

It is important to note that the presence of fluorine atoms on the ring can influence the rate and mechanism of these reactions. The high electronegativity of fluorine can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by hydroxyl radicals.

Table 1: Postulated Initial Reactions in the Environmental Oxidative Degradation of this compound

| Reaction Type | Reactant | Postulated Intermediate | Potential Subsequent Products |

| OH Radical Addition | This compound + •OH | Dihydroxycyclohexadienyl radical isomers | Ring-opened aldehydes and carboxylic acids |

| H-Abstraction (from -OCH3) | This compound + •OH | 2,6-Difluoro-3-methylphenoxy radical | 2,6-Difluoro-3-methylphenol, formaldehyde |

| H-Abstraction (from -CH3) | This compound + •OH | 2,6-Difluoro-3-(hydroxymethyl)anisole radical | 2,6-Difluoro-3-formylanisole |

Controlled Redox Transformations in Organic Synthesis

Specific examples of controlled oxidation or reduction of this compound for synthetic purposes are not widely reported. However, based on the reactivity of similar substituted anisoles, several transformations can be predicted.

Oxidation:

Oxidative Demethylation: The methoxy group can be cleaved under oxidative conditions using reagents like ceric ammonium nitrate (CAN) or boron tribromide (BBr3) followed by an oxidative workup to yield the corresponding phenol, 2,6-difluoro-3-methylphenol.

Side-Chain Oxidation: The methyl group could be oxidized to a formyl or carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. The reaction conditions would need to be carefully controlled to avoid degradation of the aromatic ring.

Reduction:

Birch Reduction: Under dissolving metal reduction conditions (e.g., sodium or lithium in liquid ammonia with an alcohol), the aromatic ring could be partially reduced to a dihydroanisole derivative. The regioselectivity of this reduction would be influenced by the electronic effects of the substituents.

Catalytic Hydrogenation: While challenging due to the stability of the benzene ring, under forcing conditions (high pressure and temperature with a suitable catalyst like rhodium on carbon), the aromatic ring could be hydrogenated to the corresponding cyclohexane derivative.

Photochemistry and Photoinduced Processes

The photochemical behavior of this compound is of interest due to the potential for photoinduced degradation in the environment and for applications in photoredox catalysis. The absorption of UV light can promote the molecule to an excited electronic state, from which it can undergo various chemical reactions.

The photochemistry of fluorinated aromatic compounds often involves the cleavage of the C-F bond. This process can occur through different mechanisms, including homolytic cleavage to form aryl and fluorine radicals, or heterolytic cleavage to form an aryl cation and a fluoride ion. The specific pathway is dependent on the electronic nature of the excited state and the reaction medium.

For this compound, irradiation with UV light could potentially lead to:

Photodissociation of the C-F bond: This would generate a difluoromethylphenyl radical and a fluorine radical. The high strength of the C-F bond makes this process generally require high-energy UV light.

Photodissociation of the O-CH3 bond: Cleavage of the ether bond is another possible photochemical pathway, leading to a 2,6-difluoro-3-methylphenoxy radical and a methyl radical.

Photosubstitution: In the presence of nucleophiles, photoinduced nucleophilic aromatic substitution (SNAr) could occur, where one of the fluorine atoms is replaced by the nucleophile.

The quantum yield of these processes, which is a measure of the efficiency of a photochemical reaction, has not been experimentally determined for this compound. However, it is known that the presence of electron-donating groups, such as the methoxy group, can influence the photochemical reactivity of fluorinated aromatics.

Table 2: Potential Photochemical Reactions of this compound

| Process | Description | Potential Products |

| C-F Bond Cleavage | Homolytic or heterolytic cleavage of a carbon-fluorine bond upon UV irradiation. | 2-Fluoro-3-methylanisole, 3-methylanisole (B1663972), and subsequent reaction products. |

| O-CH3 Bond Cleavage | Cleavage of the ether linkage. | 2,6-Difluoro-3-methylphenol. |

| Photo-induced SNAr | Nucleophilic substitution of a fluorine atom in an excited state. | Dependent on the nucleophile present in the reaction medium. |

This table outlines plausible photochemical pathways based on the known reactivity of related fluorinated aromatic compounds. Specific experimental validation for this compound is needed.

Spectroscopic Analysis and Computational Chemistry of 2,6 Difluoro 3 Methylanisole

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and dynamic behavior of molecules. For 2,6-Difluoro-3-methylanisole, a multi-faceted approach involving NMR, gas-phase spectroscopy, X-ray crystallography, and Raman spectroscopy would provide a complete picture of its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Dynamics and Spin-Spin Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and conformational dynamics of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical data. The analysis would focus on the rotation of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups relative to the benzene ring. The two fluorine atoms ortho to the methoxy group are expected to sterically hinder the rotation of the methoxy group, potentially leading to a preferred planar conformation where the methyl ether group lies in the plane of the aromatic ring.

Key aspects of the NMR analysis would include:

Chemical Shifts: The electron-withdrawing nature of the fluorine atoms would influence the chemical shifts of nearby protons and carbon atoms.

Spin-Spin Coupling: Complex spin-spin coupling patterns are expected. This includes short- and long-range couplings between protons (ⁿJHH), between protons and fluorine (ⁿJHF), and between carbon and fluorine (ⁿJCF). The magnitudes of these coupling constants, particularly the three-bond (³J) and four-bond (⁴J) couplings, are dependent on dihedral angles and can provide quantitative information about the molecule's preferred conformation. beilstein-journals.org

Nuclear Overhauser Effect (NOE): NOESY experiments could be used to determine through-space proximities between protons of the methoxy and methyl groups and the aromatic ring protons, further elucidating the preferred orientation of these substituents. mdpi.com Studies on other fluorinated compounds have shown that the introduction of fluorine can significantly alter conformational preferences. mdpi.com

A representative table of expected NMR coupling constants is shown below.

| Coupling Type | Interacting Nuclei | Expected Magnitude Range (Hz) | Structural Information Gained |

|---|---|---|---|

| ³JHH | Aromatic H4 - H5 | 7 - 10 | Confirms ortho relationship on the aromatic ring. |

| ³JHF | F2 - H(methoxy) | 1 - 5 | Provides insight into the dihedral angle and orientation of the methoxy group. |

| ⁴JHF | F2 - H(methyl) | ~1 - 3 | Indicates through-space or long-range coupling, sensitive to conformation. |

| ¹JCF | C2 - F2 / C6 - F6 | 240 - 260 | Direct one-bond coupling, characteristic of C-F bonds. |

Gas-Phase Spectroscopy: Rotational and Vibrational Analysis

Gas-phase techniques such as Fourier-transform microwave (FTMW) spectroscopy, resonance-enhanced two-photon ionization (R2PI), and laser-induced fluorescence (LIF) are ideal for determining the precise geometric structure of molecules free from intermolecular interactions. By measuring the rotational constants of the molecule and its isotopologues, a detailed molecular structure can be derived. umanitoba.ca

For this compound, FTMW spectroscopy would yield highly accurate rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia. This data would confirm whether the heavy-atom framework is planar, as is common for many substituted anisoles. Furthermore, high-resolution analysis could reveal subtle structural details, such as minor out-of-plane bending or the precise angles of the methoxy and methyl groups relative to the ring. umanitoba.ca

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides the definitive solid-state structure of a molecule. This technique requires growing a suitable single crystal of this compound. If successful, the diffraction of X-rays by the crystal lattice would allow for the precise determination of atomic positions. mdpi.com

The resulting crystal structure would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact conformation adopted by the molecule in the solid state, including the torsional angles of the substituents.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as C-H···F or π-π stacking, which govern the material's bulk properties. mdpi.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides a characteristic "fingerprint" for a molecule. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would be dominated by vibrations of the substituted benzene ring and the C-F bonds.

Characteristic Raman bands would be expected for specific vibrational modes, which are useful for structural identification. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of the aromatic ring protons. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | From the methoxy and methyl groups. |

| Ring Breathing Mode | ~1000 | Strong | A symmetric vibration of the entire benzene ring, often strong in Raman spectra. |

| C-F Stretch | 1100 - 1350 | Medium | The presence of two C-F bonds would likely result in symmetric and asymmetric stretching modes. |

| C-O-C Stretch | 1200 - 1275 | Medium | Asymmetric stretch of the ether linkage. |

Theoretical and Computational Investigations

Computational chemistry provides a powerful complement to experimental studies, offering deep insights into the electronic structure and reactivity of molecules.

Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Descriptors (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely used to predict molecular properties. semanticscholar.orgresearchgate.net For this compound, calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p) would be employed to optimize the molecular geometry and calculate various electronic properties. materialsciencejournal.orgresearchgate.net

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. In substituted anisoles, the HOMO is typically a π-orbital with significant density on the aromatic ring and the oxygen atom.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is usually a π* anti-bonding orbital located on the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more chemically reactive. mdpi.com

The presence of two highly electronegative fluorine atoms is expected to have a significant stabilizing (energy-lowering) effect on both the HOMO and LUMO levels compared to anisole (B1667542) or 3-methylanisole (B1663972). umons.ac.benih.gov This stabilization enhances the molecule's resistance to oxidation. umons.ac.be

A table of hypothetical calculated electronic properties for this compound is presented below, based on trends observed in similar molecules.

| Parameter | Definition | Hypothetical Value | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Related to the ionization potential; lower value indicates higher stability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV | Related to the electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Indicates high kinetic stability and low chemical reactivity. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV | A large value corresponds to a "hard" molecule, resistant to change in electron distribution. |

These computational models, in conjunction with spectroscopic data, provide a robust framework for understanding the fundamental chemical nature of this compound.

Conformational Analysis and Rotational Barrier Determinations

The planarity of the anisole moiety (the C6H5O-C arrangement) is a key conformational feature. In many ortho-substituted anisoles, steric hindrance between the ortho substituent and the methoxy group can lead to a non-planar conformation, where the methoxy group is twisted out of the plane of the benzene ring. However, the relatively small size of fluorine atoms suggests that this compound likely adopts a largely planar or near-planar conformation.

The rotational barrier of the methyl group in substituted toluenes is influenced by both steric and electronic factors. In ortho-substituted toluenes, repulsive steric interactions between the ortho-substituent and the methyl hydrogens can play a dominant role in determining the preferred conformation and the height of the rotational barrier. For instance, in ortho-fluorotoluene, a pseudo-trans conformation is favored due to these steric repulsions. In this compound, the two ortho-fluorine atoms would create a more symmetric environment for the methyl group compared to a mono-ortho-substituted toluene. The barrier to internal rotation of the methyl group is expected to be influenced by the electronic effects of the fluorine and methoxy substituents on the benzene ring's π-system. The interplay of these steric and electronic effects will determine the precise rotational barrier.

Table 1: Predicted Conformational Properties of this compound Based on Analogous Compounds

| Feature | Predicted Characteristic | Basis for Prediction |

| Anisole Conformation | Likely near-planar | Small size of fluorine atoms at ortho positions reduces steric hindrance with the methoxy group. |

| Methyl Group Conformation | Staggered with respect to the C-C bonds of the ring | Minimization of steric interactions with adjacent fluorine atoms. |

| Methyl Rotational Barrier | Moderate | A balance of steric interactions with ortho-fluorines and electronic effects from all substituents. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can provide valuable insights into the intermolecular interactions of this compound in the liquid phase or in solution. While specific MD studies on this compound are not prevalent, the interactions can be inferred from the nature of its constituent functional groups and studies on related fluorinated aromatic molecules.

The intermolecular interactions in a system of this compound molecules would be a combination of electrostatic interactions, van der Waals forces, and potentially weak hydrogen bonds.

Electrostatic Interactions: The highly electronegative fluorine atoms create significant partial negative charges, while the carbon atoms attached to them and the hydrogen atoms of the methyl and methoxy groups will have partial positive charges. This will lead to dipole-dipole interactions and quadrupole interactions between molecules. The quadrupole moment of the aromatic ring, influenced by the fluorine substituents, will also play a role in the orientation of neighboring molecules.

Weak Hydrogen Bonds: The possibility of weak C-H···F and C-H···O hydrogen bonds exists, where the hydrogen atoms of the methyl or methoxy groups interact with the fluorine or oxygen atoms of adjacent molecules. While individually weak, a network of such interactions can contribute to the cohesion of the system.

MD simulations of fluorinated benzene derivatives have shown that fluorine substitution can significantly alter intermolecular interactions compared to their non-fluorinated counterparts. For instance, the interaction between the π-system of the benzene ring and anions can be influenced by the presence of fluorine atoms. chem8.org In the case of this compound, the fluorine atoms would be expected to influence the stacking and edge-to-face interactions between aromatic rings.

Table 2: Expected Intermolecular Interactions in this compound for MD Simulations

| Interaction Type | Description | Expected Significance |

| Dipole-Dipole | Arising from the polar C-F and C-O bonds. | High |

| Quadrupole Interactions | Due to the distribution of charge on the aromatic ring. | Moderate |

| London Dispersion Forces | Dependent on the molecular size and polarizability. | High |

| Weak C-H···F Hydrogen Bonds | Interaction between methyl/methoxy hydrogens and fluorine atoms. | Low to Moderate |

| Weak C-H···O Hydrogen Bonds | Interaction between methyl hydrogens and the methoxy oxygen. | Low |

Predictive Modeling: Quantitative Structure-Activity Relationships (QSAR) and Linear Free Energy Relationships (LFER)

Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationship (LFER) models are predictive tools used in chemistry to correlate the structural properties of molecules with their chemical reactivity or biological activity. While no specific QSAR or LFER studies featuring this compound have been identified, the principles of these models can be applied to understand how its structural features would influence its properties in a given context.

QSAR: In a hypothetical QSAR study of a series of related anisole derivatives for a particular biological activity (e.g., enzyme inhibition, toxicity), several molecular descriptors for this compound would be important:

Electronic Descriptors: The Hammett constants (σ) for the fluorine and methyl groups would quantify their electron-withdrawing or -donating effects on the aromatic ring. The dipole moment and atomic charges would also be critical.

Steric Descriptors: Parameters such as molecular volume, surface area, and specific substituent steric parameters (e.g., Taft steric parameters) would be relevant.

LFER: LFERs, such as the Hammett equation, relate the rate or equilibrium constant of a reaction to the electronic properties of the substituents. For this compound, an LFER could be used to predict its reactivity in, for example, electrophilic aromatic substitution. The electron-withdrawing nature of the two fluorine atoms would be expected to deactivate the ring towards electrophilic attack, and an LFER would quantify this effect. The Hammett equation is a well-known example of a linear free-energy relationship. acs.org

Table 3: Potentially Important QSAR/LFER Descriptors for this compound

| Descriptor Type | Specific Descriptor | Influence on Properties |

| Electronic | Hammett constants (σ) | Quantifies electron-donating/withdrawing effects on reaction rates and equilibria. |

| Dipole Moment | Affects intermolecular interactions and solubility. | |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |

| Hydrophobic | LogP | Predicts partitioning between aqueous and organic phases, crucial for biological activity. |

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to explore the potential reaction mechanisms and transition states involving this compound. The primary reactions of interest for this substituted benzene derivative would be electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNA r).

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating group and is ortho-, para-directing. The methyl group is a weak activating group and is also ortho-, para-directing. The fluorine atoms are deactivating groups but are ortho-, para-directing. In this compound, the directing effects of the substituents would be in competition. The powerful directing effect of the methoxy group would likely dominate, directing incoming electrophiles to the C4 and C6 positions. However, the C6 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C4 position. The fluorine atoms and the methyl group will influence the stability of the Wheland intermediate (the carbocation intermediate) and the transition state leading to it. Computational methods can be used to calculate the activation energies for electrophilic attack at different positions on the ring, thus predicting the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNA r): Aromatic rings are generally unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups, such as fluorine, can make the ring susceptible to nucleophilic attack, especially at the carbon atoms bearing these groups. nih.gov In this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The reaction would proceed through a high-energy Meisenheimer complex as an intermediate or transition state. nih.gov Computational studies can be employed to model the structure and energy of this intermediate and the associated transition states, providing insights into the feasibility and kinetics of such a reaction. The presence of the electron-donating methoxy and methyl groups would likely disfavor this reaction pathway by destabilizing the negatively charged intermediate.

Computational calculations can provide detailed information about the geometry and energy of the transition states for both EAS and SNA r reactions. This information is crucial for understanding the reaction kinetics and selectivity.

Table 4: Predicted Reactivity and Computational Exploration for this compound

| Reaction Type | Predicted Major Product/Outcome | Role of Computational Chemistry |

| Electrophilic Aromatic Substitution | Substitution at the C4 position. | Calculation of activation energies for attack at different positions; determination of transition state geometries and energies. |

| Nucleophilic Aromatic Substitution | Unlikely to occur under normal conditions. | Modeling of the Meisenheimer complex and transition states to determine the energetic barrier for the reaction. |

Research Applications and Functional Utility of 2,6 Difluoro 3 Methylanisole and Its Derivatives

Application in Pharmaceutical and Agrochemical Intermediates Synthesis

The strategic placement of fluorine atoms in organic molecules can significantly influence their biological activity, metabolic stability, and pharmacokinetic properties. This has led to a growing interest in fluorinated building blocks like 2,6-Difluoro-3-methylanisole for the synthesis of new therapeutic agents and crop protection chemicals.

While direct examples of the use of this compound in the synthesis of specific, widely known biologically active molecules are not extensively documented in publicly available research, its structural motifs are present in various compounds under investigation. The 2,6-difluoro substitution pattern is a key feature in a number of pharmacologically active compounds. For instance, related structures, such as 2,6-difluorobenzamides, are utilized in the synthesis of potential PET imaging agents for cancer diagnostics. The presence of the methyl and methoxy (B1213986) groups on the aromatic ring of this compound offers additional sites for chemical modification, allowing for the construction of a diverse library of molecules for biological screening.

The primary utility of this compound in this context lies in its potential to be converted into other key intermediates. For example, demethylation would yield 2,6-difluoro-3-methylphenol, a versatile precursor for introducing the 2,6-difluoro-3-methylphenoxy moiety into target molecules. Furthermore, transformation of the methoxy group or functionalization of the methyl group could lead to a variety of derivatives suitable for incorporation into complex molecular architectures.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors is a major focus of anticancer drug discovery. While no specific CDK inhibitors have been publicly reported as being synthesized directly from this compound, the fluorinated anisole (B1667542) scaffold is of significant interest in this area. The fluorine atoms can form key interactions with amino acid residues in the ATP-binding pocket of CDKs, enhancing binding affinity and selectivity.

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to the agrochemical industry. The introduction of fluorine can enhance the efficacy, metabolic stability, and bioavailability of pesticides and herbicides. While specific agrochemical active ingredients derived directly from this compound are not prominently featured in available literature, the 2,6-difluoroaniline moiety, which could potentially be synthesized from a derivative of this compound, is a component of some agrochemicals. The unique combination of substituents in this compound makes it a candidate for the synthesis of novel active ingredients with potentially improved properties.

Contributions to Materials Science Research

The electronic and photophysical properties of organic molecules can be finely tuned through the introduction of fluorine atoms. This has led to the exploration of fluorinated aromatic compounds in the development of new materials for electronic and optoelectronic applications.

Fluorination is a well-established strategy for modifying the properties of organic semiconductors. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This can improve the stability of the material to oxidation and facilitate electron injection in electronic devices.

While the direct application of this compound in high-performance organic electronic materials is not yet widely reported, its derivatives could serve as valuable building blocks. The difluoroanisole core can be incorporated into larger conjugated systems, such as polymers and small molecules, to tailor their electronic properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The methyl and methoxy groups also offer handles for further functionalization to improve solubility and processing characteristics.

In the field of organic photovoltaics (OPVs), the energy levels of the donor and acceptor materials are critical for efficient charge separation and transport. Fluorination of organic materials used in OPVs is a common strategy to optimize these energy levels and improve device performance. The introduction of fluorine atoms can lead to enhanced intermolecular interactions and favorable thin-film morphologies, which are crucial for efficient solar energy conversion.

Although there are no specific reports detailing the use of this compound as a primary component in state-of-the-art organic photovoltaic devices, the principles of molecular design in this field suggest that derivatives of this compound could be of interest. By incorporating the 2,6-difluoro-3-methylphenyl group into donor or acceptor molecules, it may be possible to fine-tune their electronic properties and solid-state packing to achieve higher power conversion efficiencies.

Research on Polymer and Composite Formulations

The introduction of fluorine into polymer structures is a well-established strategy for enhancing a range of material properties. Fluorinated polymers are known for their excellent thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. While direct polymerization of this compound is not a common application, its derivatives, particularly after conversion to functionalized monomers, are of significant interest in the synthesis of high-performance polymers.

For instance, difluorinated aromatic compounds can be utilized as monomers in the synthesis of poly(aryl ether ketone)s (PAEKs). These high-performance thermoplastics are renowned for their exceptional mechanical strength, high-temperature stability, and resistance to harsh chemical environments. The fluorine atoms on the aromatic ring can activate adjacent positions for nucleophilic aromatic substitution, a key reaction in the polymerization of PAEKs. The synthesis of novel poly(aryl ether ketone)s often involves the polycondensation of bisphenol monomers with activated dihalo-monomers. nih.gov Derivatives of this compound, such as those that can be converted into difluorobenzophenone-type monomers, could be explored for the synthesis of PAEKs with tailored properties. The presence of the methyl and methoxy groups could influence the polymer's solubility, processability, and final properties.

Similarly, fluorinated polycarbonates are another class of materials where derivatives of this compound could find application. Polycarbonates are valued for their optical clarity and impact resistance. The incorporation of fluorine can lower the material's refractive index and birefringence, which is advantageous for optical applications. jlu.edu.cn By transforming this compound into a bisphenol monomer, it could be copolymerized to produce polycarbonates with enhanced optical properties and potentially improved thermal stability.

The table below summarizes the potential applications of this compound derivatives in polymer formulations.

| Polymer Class | Potential Monomer Derivative | Anticipated Property Enhancements |

| Poly(aryl ether ketone)s (PAEKs) | Difluorobenzophenone derivative | High thermal stability, chemical resistance, modified solubility |

| Polycarbonates | Bisphenol derivative | Lower refractive index, reduced birefringence, improved thermal stability |

| Fluorinated Polyurethanes | Fluorinated diol or isocyanate | Increased hydrophobicity, thermal stability, chemical resistance nih.govmdpi.com |

Research in this area continues to explore how the specific substitution patterns of fluorinated monomers influence the final properties of the resulting polymers and composites, opening avenues for the development of advanced materials for demanding applications.

Catalysis and Solvent Research

The unique electronic properties conferred by fluorine atoms make this compound and its derivatives interesting candidates for research in catalysis and as components of green solvents.

In the field of transition metal catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of the catalyst. The electronic and steric properties of a ligand can be finely tuned to achieve desired catalytic outcomes. The electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of a ligand, which in turn affects the catalytic activity of the metal center.

Derivatives of this compound can be used to synthesize novel phosphine ligands. Phosphine ligands are a cornerstone of homogeneous catalysis, particularly in cross-coupling reactions. The synthesis of chiral phosphine ligands is of particular interest for asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. researchgate.netresearchgate.netnih.gov For example, a derivative of this compound could be functionalized to allow for the introduction of a phosphine group, creating a sterically hindered and electronically modified ligand. The steric bulk arising from the methyl group and the electronic effects of the two fluorine atoms could lead to palladium catalysts with unique reactivity in cross-coupling reactions. researchgate.netacs.org

The table below outlines the potential of this compound derivatives in ligand design.

| Ligand Type | Potential Derivative | Target Catalytic Application |

| Chiral Phosphine Ligand | Functionalized arylphosphine | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Sterically Hindered Phosphine Ligand | Triarylphosphine derivative | Palladium-catalyzed cross-coupling reactions |

The development of new ligands is a continuous effort in catalysis research, and fluorinated aromatic compounds like this compound offer a platform for creating ligands with novel properties.

The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. nih.gov Anisole itself has been identified as a promising green solvent, offering a more sustainable alternative to traditional volatile organic compounds. nih.govorapiasia.com Building on this, research has extended to evaluate the environmental credentials of substituted anisoles, including methylanisoles.

While specific studies on the "greenness" of this compound are not widely available, the evaluation of related compounds provides valuable context. The environmental impact of a solvent is assessed based on several factors, including its toxicity, biodegradability, and potential for bioaccumulation. sustainablemanufacturingexpo.commdpi.com The introduction of fluorine atoms can significantly alter these properties. Fluorinated solvents are often characterized by low flammability and can have lower toxicity profiles compared to their chlorinated counterparts. orapiasia.comnih.gov However, the strong carbon-fluorine bond can also lead to increased persistence in the environment.

| Solvent | Key Green Chemistry Considerations |

| Anisole | Biodegradable, derived from renewable resources (lignin) |

| Methylanisoles | Potential for improved solvent properties, biodegradability may vary with substitution |

| This compound | Potentially low flammability and toxicity, persistence due to C-F bonds needs evaluation |

Further research is needed to fully assess the potential of this compound as a green solvent or solvent component, with a particular focus on its biodegradability and ecotoxicity.

In the development and optimization of biocatalytic processes, accurate monitoring of reaction progress is essential. This is often achieved through analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), where an internal standard is used to improve the precision and accuracy of quantification. An ideal internal standard is a compound that is chemically similar to the analyte but does not interfere with the reaction or the analysis. acanthusresearch.comox.ac.uk

Fluorinated compounds are often excellent candidates for internal standards, particularly in assays analyzed by 19F Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. The presence of fluorine provides a unique signal that is typically absent in biological matrices, thus offering high selectivity. acgpubs.orgnih.govnih.gov

This compound, being chemically inert under many biocatalytic conditions and possessing a distinct NMR and mass spectrometric signature, has the potential to be used as an internal standard for monitoring the enzymatic conversion of structurally related substrates. For instance, in a biocatalytic reaction involving a substituted anisole, this compound could be added to the reaction mixture at a known concentration. By comparing the signal of the analyte to that of the internal standard, a more accurate quantification of the product formation and substrate consumption can be achieved.

The use of quantitative NMR (qNMR) with fluorinated internal standards is a powerful technique for the precise determination of concentrations in complex mixtures without the need for identical reference standards for every compound being quantified. acanthusresearch.com

Environmental Chemistry Research

Understanding the environmental fate of synthetic chemicals is crucial for assessing their potential impact on ecosystems. Fluorinated organic compounds are of particular interest due to the strength of the carbon-fluorine bond, which often imparts high persistence.

The environmental fate of this compound is determined by a combination of transport and transformation processes. itrcweb.orgny.govitrcweb.org Its relatively low water solubility and moderate volatility suggest that it may partition between the atmosphere, water, and soil.

Atmospheric Fate: In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals. The rate of this reaction will determine the atmospheric lifetime of this compound. Photolysis, or degradation by sunlight, may also be a relevant pathway, particularly for aromatic compounds. nih.govcityu.edu.hk

Aquatic and Soil Fate: In aquatic and soil environments, microbial degradation is a key transformation process. nih.gov The presence of two fluorine atoms on the aromatic ring is likely to make this compound more resistant to microbial attack compared to its non-fluorinated counterpart. google.com Studies on the anaerobic biodegradability of substituted phenols have shown that the degree and type of substitution significantly affect their recalcitrance and toxicity. researchwithrutgers.comosti.gov

The potential for bioaccumulation is another important aspect of the environmental risk assessment. This is related to the compound's lipophilicity, often estimated by its octanol-water partition coefficient (Log Kow). Highly lipophilic and persistent compounds have a greater tendency to accumulate in the fatty tissues of organisms. researchgate.net

The table below summarizes the key aspects of the environmental fate of this compound that require investigation.

| Environmental Compartment | Key Transformation/Transport Process | Influencing Factors |

| Atmosphere | Reaction with hydroxyl radicals, Photolysis | UV radiation, concentration of atmospheric oxidants |

| Water/Soil | Microbial degradation, Sorption to sediment/soil organic matter | Microbial populations, oxygen levels, pH, organic carbon content |

| Biota | Bioaccumulation | Lipophilicity (Log Kow), metabolic pathways in organisms |

Detailed studies are necessary to fully elucidate the environmental transformation pathways of this compound and to accurately assess its environmental persistence and potential for long-range transport.

Investigation as Corrosion Inhibitors (analogous research)

While direct experimental studies on the corrosion inhibition properties of this compound are not extensively documented in publicly available literature, the potential utility of this compound and its derivatives can be inferred from analogous research on related organic molecules. The structural features of this compound, namely the presence of an aromatic ring, heteroatoms (oxygen and fluorine), and π-electrons, are characteristic of effective organic corrosion inhibitors researchgate.netresearchgate.netresearchgate.netnih.gov. These features facilitate the adsorption of the molecule onto a metal surface, forming a protective film that impedes the corrosion process mdpi.comyoutube.com.

Research on anisole derivatives and other fluorinated organic compounds has demonstrated their efficacy in mitigating the corrosion of various metals, particularly steel in acidic environments researchgate.net. The inhibition mechanism typically involves the interaction of the inhibitor's molecular orbitals with the metal's d-orbitals. The lone pair of electrons on the oxygen and fluorine atoms, as well as the π-electrons of the benzene ring, can be donated to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a strongly adsorbed protective layer researchgate.net.

Detailed Research Findings from Analogous Studies

Investigations into compounds structurally similar to this compound have employed a combination of experimental and theoretical methods to elucidate their corrosion inhibition capabilities.

Electrochemical Studies: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors mdpi.commdpi.comelectrochemsci.org.

Potentiodynamic Polarization: This method provides information on the kinetics of the anodic and cathodic corrosion reactions. For effective inhibitors, a significant decrease in the corrosion current density (i_corr) is observed upon their addition to the corrosive medium. The inhibitor can be classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic polarization curves mdpi.com. Anisole derivatives have been shown to act as mixed-type inhibitors researchgate.net.

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide insights into the properties of the protective film formed on the metal surface. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor are indicative of effective corrosion protection.